1-(2-((2-fluorophenyl)amino)ethyl)-7,9-dimethyl-3-phenyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione
描述
This compound belongs to the triazinopurine-dione class, characterized by a fused triazine-purine scaffold. Its structure includes a 2-fluorophenylaminoethyl group at position 1, 7,9-dimethyl groups, and a phenyl substituent at position 3.
属性
IUPAC Name |
1-[2-(2-fluoroanilino)ethyl]-7,9-dimethyl-3-phenyl-4H-purino[8,7-c][1,2,4]triazine-6,8-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22FN7O2/c1-28-20-19(21(32)29(2)23(28)33)30-14-18(15-8-4-3-5-9-15)27-31(22(30)26-20)13-12-25-17-11-7-6-10-16(17)24/h3-11,25H,12-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALXGZJJZTULFMJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N3CC(=NN(C3=N2)CCNC4=CC=CC=C4F)C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22FN7O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
相似化合物的比较
Comparison with Similar Compounds
Structural and Functional Analogues
The compound is compared to four structurally related molecules from the evidence, focusing on substituent variations and their implications:
Key Observations
Core Structure Variations: The triazinopurine-dione scaffold (target compound) differs from purinones () in electronic distribution and hydrogen-bonding capacity, likely leading to divergent target profiles. Methylation patterns (e.g., 7,9-dimethyl vs. 3,7,9-trimethyl in ) influence steric hindrance and metabolic stability .
Substituent Effects: Fluorophenyl vs. Chlorophenyl: Fluorine’s smaller size and lower electron-withdrawing effect compared to chlorine may reduce off-target interactions while maintaining affinity . the piperazinyl ethyl group in .
Pharmacological Predictions: The phenoxyphenyl-acryloyl purinones () are explicitly designed for covalent inhibition, a mechanism absent in the target compound . Chlorophenyl-substituted analogues () may exhibit stronger receptor binding but poorer selectivity due to chlorine’s bulk and electronic effects .
常见问题
Q. What are the key synthetic pathways and critical reaction parameters for synthesizing this compound?
The synthesis involves multi-step reactions, including:
- Triazine ring methylation : Controlled methylation using iodomethane or dimethyl sulfate under alkaline conditions (e.g., KOH/EtOH) to introduce methyl groups at positions 7 and 9 .
- Aminoethyl side-chain attachment : Coupling 2-((2-fluorophenyl)amino)ethylamine via nucleophilic substitution or Buchwald-Hartwig amination, requiring palladium catalysts (e.g., Pd(OAc)₂) and ligands (e.g., Xantphos) .
- Purine-dione core formation : Cyclization via acid-catalyzed condensation (e.g., HCl/EtOH reflux) . Critical parameters : Temperature (60–100°C for cyclization), reaction time (8–24 hours), and solvent polarity (DMF or THF for amination) .
Q. Which analytical techniques are essential for structural confirmation and purity assessment?
- NMR spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., methyl groups at 7 and 9, fluorophenyl moiety) .
- High-resolution mass spectrometry (HRMS) : Confirm molecular formula (C₂₄H₂₃FN₈O₂) and isotopic patterns .
- HPLC-PDA : Assess purity (>95%) using C18 columns with acetonitrile/water gradients .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and reduce byproducts in the final cyclization step?
- Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial) to test variables: temperature (80–120°C), catalyst loading (0.5–2.0 mol%), and solvent (DMF vs. DMSO). Use ANOVA to identify significant factors .
- In-situ monitoring : Employ FTIR or Raman spectroscopy to track cyclization progress and terminate reactions at optimal conversion .
- Byproduct mitigation : Add scavengers (e.g., molecular sieves for water removal) or use flow chemistry to enhance mixing .
Q. How do structural modifications (e.g., fluorophenyl vs. methoxyphenyl substituents) influence bioactivity?
- Structure-Activity Relationship (SAR) studies :
- Replace the 2-fluorophenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) substituents.
- Compare binding affinity via surface plasmon resonance (SPR) against target enzymes (e.g., kinases) .
Q. How can conflicting data on enzymatic inhibition mechanisms be resolved?
- Mechanistic studies :
- Kinetic assays : Determine inhibition type (competitive/non-competitive) via Lineweaver-Burk plots .
- Isothermal titration calorimetry (ITC) : Measure binding stoichiometry and enthalpy changes to validate docking predictions .
Methodological Frameworks
Q. What strategies are recommended for scaling up synthesis while maintaining reproducibility?
- Process Analytical Technology (PAT) : Implement real-time pH, temperature, and pressure monitoring in batch reactors .
- Quality-by-Design (QbD) : Define critical quality attributes (CQAs) such as particle size and crystallinity, linked to pharmacokinetic performance .
Q. How can AI/ML enhance predictive modeling of this compound’s physicochemical properties?
- COMSOL Multiphysics integration : Simulate solvent effects on reaction kinetics using AI-optimized parameters .
- Generative adversarial networks (GANs) : Propose novel derivatives with improved solubility (logP < 3) and bioavailability (Lipinski’s rule compliance) .
Data Contradiction Analysis
Q. How should researchers address discrepancies in reported IC₅₀ values across studies?
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